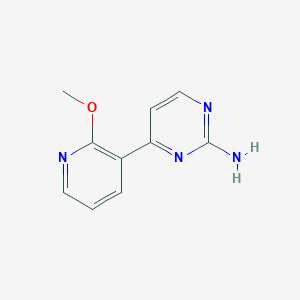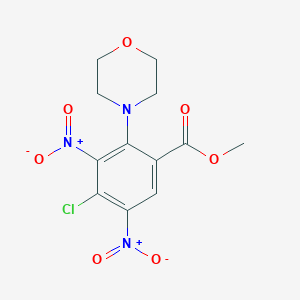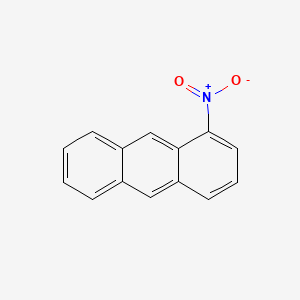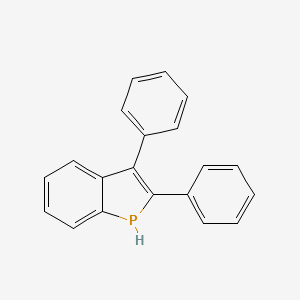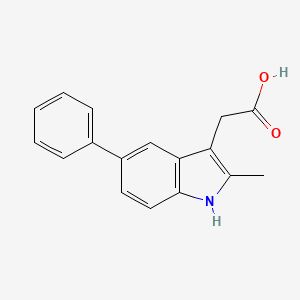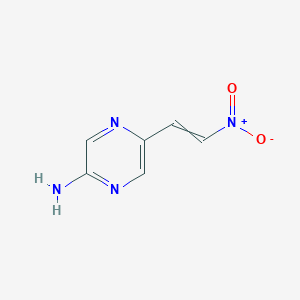
5-(2-Nitroethenyl)pyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitroethenyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a nitroethenyl group at the 5-position and an amine group at the 2-position.
Métodos De Preparación
The synthesis of 5-(2-Nitroethenyl)pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with a nitroethenyl precursor. One common method includes the condensation of pyrazin-2-amine with a nitroethenyl derivative under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Análisis De Reacciones Químicas
5-(2-Nitroethenyl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents.
Aplicaciones Científicas De Investigación
5-(2-Nitroethenyl)pyrazin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-(2-Nitroethenyl)pyrazin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
5-(2-Nitroethenyl)pyrazin-2-amine can be compared with other pyrazine derivatives, such as:
Pyrazin-2-amine: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
5-Bromo-6-chloro-pyrazin-2-amine: Contains halogen substituents, which can alter its chemical reactivity and biological activity.
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine hydrochloride: Features a more complex structure with additional rings, leading to different applications and properties
Propiedades
Número CAS |
925445-50-7 |
|---|---|
Fórmula molecular |
C6H6N4O2 |
Peso molecular |
166.14 g/mol |
Nombre IUPAC |
5-(2-nitroethenyl)pyrazin-2-amine |
InChI |
InChI=1S/C6H6N4O2/c7-6-4-8-5(3-9-6)1-2-10(11)12/h1-4H,(H2,7,9) |
Clave InChI |
DFFSCUDABLBSKX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)N)C=C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


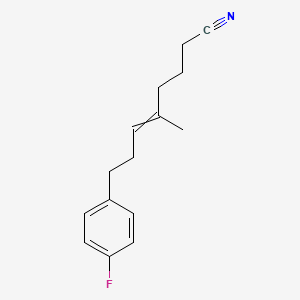
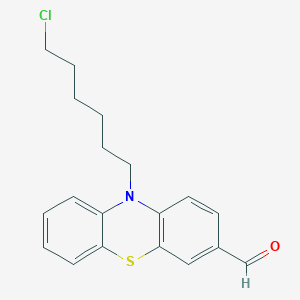
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
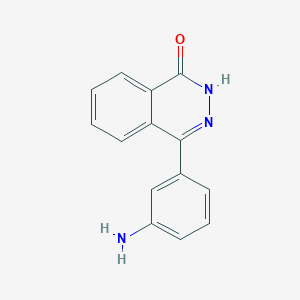
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)


![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
